molecular formula C18H16N2O5 B2354825 (E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate CAS No. 473562-48-0

(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate

Cat. No.: B2354825
CAS No.: 473562-48-0
M. Wt: 340.335
InChI Key: GSOFSGHTYNFVSL-HCUGZAAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate is a compound that belongs to the class of imidazo[1,5-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 4-methoxybenzaldehyde with imidazo[1,5-a]pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,5-a]pyridine ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic reagents like bromine in acetic acid or nucleophilic reagents like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a fluorescent probe for imaging applications.

    Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: The compound is used in the development of optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities.

    Imidazo[1,5-a]pyridine derivatives: Compounds with different substituents on the imidazo[1,5-a]pyridine ring.

Uniqueness

(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and its styryl group contributes to its fluorescence properties, making it valuable for imaging applications.

Properties

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,5-a]pyridine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O.C2H2O4/c1-19-15-8-5-13(6-9-15)7-10-16-17-12-14-4-2-3-11-18(14)16;3-1(4)2(5)6/h2-12H,1H3;(H,3,4)(H,5,6)/b10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOFSGHTYNFVSL-HCUGZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC=C3N2C=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC=C3N2C=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.